Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-12(2,3)18-11(17)15-9-14(10-16)7-13(8-14)5-4-6-13/h10H,4-9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQYWJLCLBOURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC2(C1)CCC2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with a spirocyclic aldehyde under specific conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry :
- The compound's structure suggests potential activity as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways. Its spirocyclic framework is often associated with compounds exhibiting significant biological activity.
-
Organic Synthesis :
- Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate can serve as a versatile intermediate in organic synthesis. The functional groups present allow for further modifications, making it useful in creating various derivatives for research and development.
-
Biological Studies :
- Given its structural characteristics, this compound may be investigated for its interactions with biological macromolecules, providing insights into its potential therapeutic roles or mechanisms of action.
Synthesis and Characterization
Research has demonstrated effective synthetic routes for producing this compound, highlighting its stability and reactivity under various conditions. For example, studies indicate that the compound can be synthesized via nucleophilic substitution reactions involving suitable precursors, enabling the exploration of its derivatives for enhanced biological activity.
In vitro studies have explored the biological effects of related compounds featuring similar structures. For instance, compounds with spirocyclic structures have shown promise as inhibitors of specific enzymes or receptors involved in disease processes, suggesting that this compound could exhibit comparable activities.
Applications in Drug Development
The compound's unique structure may allow it to serve as a lead compound in drug discovery programs targeting diseases such as cancer or neurodegenerative disorders. Preliminary screenings have indicated that structurally related compounds possess significant antiproliferative effects against various cancer cell lines.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The spirocyclic structure also contributes to its unique chemical behavior, affecting how it interacts with biological systems and other chemical entities .
Comparison with Similar Compounds
Structural and Functional Differences
- Formyl vs. Oxo Groups : The formyl group in the target compound enhances electrophilicity, enabling participation in Schiff base formation or Wittig reactions. In contrast, oxo-substituted analogues (e.g., CAS 1630906-73-8) are more suited for ketone-specific transformations like Grignard additions .
- Amino vs. Hydroxyl Derivatives: The amino derivative (CAS 1239589-52-6) is critical in proteolysis-targeting chimeras (PROTACs) due to its amine group, which facilitates linker attachment . The hydroxyl analogue (CAS 1000933-99-2) offers a handle for further functionalization via esterification .
Biological Activity
Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate, with the CAS number 2170528-51-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
Molecular Formula : CHNO
Molecular Weight : 239.31 g/mol
Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a spirocyclic structure.
| Property | Value |
|---|---|
| CAS Number | 2170528-51-3 |
| Molecular Weight | 239.31 g/mol |
| Molecular Formula | CHNO |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including neuroprotective effects and potential applications in treating neurodegenerative diseases.
Neuroprotective Effects
A study investigated the neuroprotective properties of related compounds against amyloid beta (Aβ) toxicity, which is significant in Alzheimer's disease. These compounds were found to inhibit Aβ aggregation and reduce oxidative stress in neuronal cells, suggesting a protective role against neurodegeneration.
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that derivatives of the spirocyclic structure could prevent apoptosis in astrocytes induced by Aβ exposure. The mechanism involved the reduction of pro-inflammatory cytokines like TNF-α and free radicals, indicating a possible therapeutic pathway for neurodegenerative conditions .
- In Vivo Studies :
- Mechanistic Insights :
Summary Table of Biological Activities
Q & A
Q. What are the key synthetic strategies for incorporating the tert-butyl carbamate (Boc) protecting group into spiro[3.3]heptane frameworks?
The Boc group is typically introduced via nucleophilic substitution or carbamate formation. For spiro[3.3]heptane derivatives, a common approach involves reacting the amine-functionalized spiro intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions . Evidence from PharmaBlock Sciences’ catalogs highlights similar protocols for tert-butyl carbamate derivatives of spiro compounds, emphasizing the need for controlled reaction temperatures (0–25°C) to avoid premature deprotection .
Q. How can the formyl group in this compound be characterized spectroscopically?
The formyl group’s presence is confirmed via:
- ¹H NMR : A sharp singlet near δ 9.6–10.0 ppm.
- ¹³C NMR : A carbonyl signal at ~200 ppm.
- IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹. Comparative data from PubChem entries for analogous tert-butyl carbamates with formyl substituents (e.g., tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate) validate these assignments . For complex cases, 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals caused by the spiro system’s rigidity .
Q. What purification methods are optimal for isolating Tert-butyl N-[(2-formylspiro[3.3]heptan-2-yl)methyl]carbamate?
Column chromatography using silica gel with gradients of ethyl acetate/hexane (10–40%) is widely employed . High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases is recommended for analytical purity checks (>95%) . Recrystallization from dichloromethane/hexane mixtures may improve crystalline yield, as noted in spiro[3.3]heptane derivative syntheses .
Advanced Research Questions
Q. How do steric effects from the spiro[3.3]heptane core influence the formyl group’s reactivity in nucleophilic additions?
The spiro system imposes significant steric hindrance, limiting access to the formyl carbon. Kinetic studies on similar compounds (e.g., methyl 6-formylspiro[3.3]heptane-2-carboxylate) show reduced reaction rates in nucleophilic additions (e.g., Grignard reactions) compared to non-spiro aldehydes . Computational modeling (DFT) can predict transition-state geometries, guiding solvent selection (e.g., THF over DMF) to minimize steric clashes .
Q. What crystallographic challenges arise with this compound, and how can SHELX/ORTEP-III address them?
The spiro[3.3]heptane moiety often leads to disordered crystal packing due to its non-planar structure. SHELXL refinement strategies, such as using restraints for bond lengths/angles and incorporating TWIN/BASF commands for twinned crystals, improve model accuracy . ORTEP-III visualizes thermal ellipsoids to identify poorly resolved regions (e.g., formyl oxygen), prompting data re-collection at higher resolution (≤0.8 Å) .
Q. How can competing reaction pathways during Boc deprotection be minimized?
Acidic deprotection (e.g., HCl/dioxane or TFA) may trigger spiro ring opening if harsh conditions are used. Kinetic monitoring via in situ IR spectroscopy identifies optimal deprotection times (typically 1–2 hours in 4M HCl/dioxane at 0°C) . For acid-sensitive intermediates, catalytic hydrogenation (Pd/C, H₂) selectively removes Boc without affecting the spiro system .
Q. What role does the spiro[3.3]heptane framework play in modulating the compound’s conformational stability?
X-ray diffraction data from related spiro carbamates (e.g., tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate) reveal chair-like conformations that restrict rotational freedom, enhancing thermal stability . Dynamic NMR studies (VT-NMR) quantify activation energies for ring puckering (ΔG‡ ~50–60 kJ/mol), informing solvent choices for reactions requiring conformational rigidity .
Methodological Tables
Table 1. Key Crystallographic Parameters for Spiro[3.3]heptane Derivatives
| Parameter | Value (Typical Range) | Software/Tool | Reference |
|---|---|---|---|
| Bond Length (C-C) | 1.54–1.56 Å | SHELXL | |
| Dihedral Angle (spiro) | 85–95° | ORTEP-III | |
| R-factor (refinement) | <0.05 | SIR97 |
Table 2. Reaction Optimization for Boc Deprotection
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
